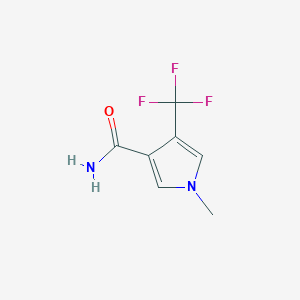

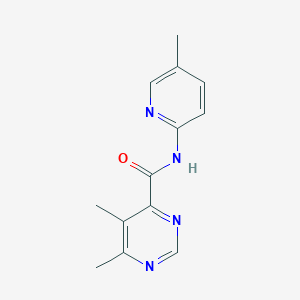

1-Methyl-4-(trifluoromethyl)-1H-pyrrole-3-carboxamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

1-Methyl-4-(trifluoromethyl)-1H-pyrrole-3-carboxamide, also known as CFTR(inh)-172, is a small molecule inhibitor of the cystic fibrosis transmembrane conductance regulator (CFTR) protein. CFTR is a chloride ion channel that plays a crucial role in regulating the flow of ions across epithelial membranes. Mutations in the CFTR gene can cause cystic fibrosis, a life-threatening genetic disorder that affects the lungs, pancreas, and other organs. CFTR(inh)-172 has been studied extensively as a potential therapeutic agent for cystic fibrosis and other diseases.

科学的研究の応用

Synthesis and Antifungal Activity

A study focused on synthesizing derivatives related to 1-Methyl-4-(trifluoromethyl)-1H-pyrrole-3-carboxamide, showing moderate antifungal activities against phytopathogenic fungi. These compounds displayed significant inhibition activities, surpassing some commercial fungicides in efficacy (Wu et al., 2012).

NF-kappaB and AP-1 Gene Expression Inhibition

Research on the pyrimidine portion of a related compound revealed its role in inhibiting NF-kappaB and AP-1 transcription factors. This study's findings indicate potential applications in improving oral bioavailability for therapeutic purposes (Palanki et al., 2000).

Synthesis of Alkyl 4-Amino-5-(trifluoromethyl)-1H-pyrrole-2-carboxylates

A method for preparing trifluoromethyl-substituted aminopyrroles, utilizing 1-(3,3,3-Trifluoro-2,2-dihydroxypropyl)pyridin-1-ium bromide as a building block, has been developed. This method opens avenues for creating various pyrrole derivatives with potential applications in chemical synthesis (Khlebnikov et al., 2018).

Glycine Transporter 1 Inhibition

A study identified a structurally diverse compound related to 1-Methyl-4-(trifluoromethyl)-1H-pyrrole-3-carboxamide as a potent inhibitor of Glycine Transporter 1, indicating potential applications in neuroscience and pharmacology (Yamamoto et al., 2016).

Synthesis for Chiral Conducting Polymers

Optically active pyrrole monomers, including derivatives of 1-Methyl-4-(trifluoromethyl)-1H-pyrrole-3-carboxamide, were synthesized for use in chiral conducting polymers. These materials have potential applications in electronics and materials science (Chen et al., 1997).

Nematocidal Evaluation of Derivatives

A series of 3-(trifluoromethyl)-1H-pyrazole-4-carboxamide derivatives, related to 1-Methyl-4-(trifluoromethyl)-1H-pyrrole-3-carboxamide, exhibited notable nematocidal activity against M. incognita, pointing to potential agricultural applications (Zhao et al., 2017).

Measles Virus RNA Polymerase Inhibition

A compound structurally similar to 1-Methyl-4-(trifluoromethyl)-1H-pyrrole-3-carboxamide demonstrated potent inhibition against measles virus RNA polymerase, suggesting a role in antiviral drug development (Sun et al., 2007).

PET Tracer for Imaging Cancer Tyrosine Kinase

An 18F-labeled derivative of 1-Methyl-4-(trifluoromethyl)-1H-pyrrole-3-carboxamide was synthesized for use as a PET tracer, highlighting its potential in cancer imaging and diagnosis (Wang et al., 2005).

Synthesis of Fluorinated Pyrazoles

Direct trifluoromethylation methods were investigated for 1,3-dicarbonyl compounds, leading to the synthesis of fluorinated pyrazoles, which include derivatives of the target compound. This process is significant for the development of novel fluorinated organic compounds (Ohtsuka et al., 2012).

Spectroscopy and Quantum Chemical Calculations

A study on methyl 4-(trifluoromethyl)-1H-pyrrole-3-carboxylate, closely related to the target compound, involved FT-IR and Laser-Raman spectroscopy along with quantum chemical calculations. This research aids in understanding the molecular properties of such compounds (Sert et al., 2014).

特性

IUPAC Name |

1-methyl-4-(trifluoromethyl)pyrrole-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7F3N2O/c1-12-2-4(6(11)13)5(3-12)7(8,9)10/h2-3H,1H3,(H2,11,13) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZKMKMMLDHPBJEA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C(=C1)C(F)(F)F)C(=O)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7F3N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.14 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(4-methylthiazol-2-yl)-2-((7-(p-tolyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)acetamide](/img/structure/B2884368.png)

![2-(8-(4-ethoxyphenyl)-3,4-dioxo-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)-N,N-diisopropylacetamide](/img/structure/B2884369.png)

![1-[1-(3-fluoro-4-methoxybenzenesulfonyl)azetidin-3-yl]-2-(propan-2-yl)-1H-1,3-benzodiazole](/img/structure/B2884373.png)

![N-({[3,3'-bithiophene]-5-yl}methyl)-2-phenylethane-1-sulfonamide](/img/structure/B2884382.png)

![2-[N-[(2-Ethyltriazol-4-yl)methyl]-3-methylanilino]ethanesulfonyl fluoride](/img/structure/B2884385.png)

![N-(3-(benzo[d]thiazol-2-yl)-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2884388.png)

![N-([2,3'-bipyridin]-4-ylmethyl)-1-isopropyl-1H-imidazole-4-sulfonamide](/img/structure/B2884391.png)